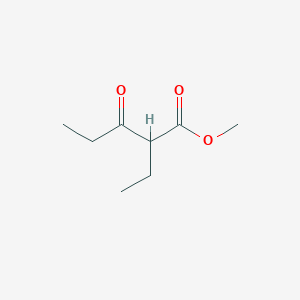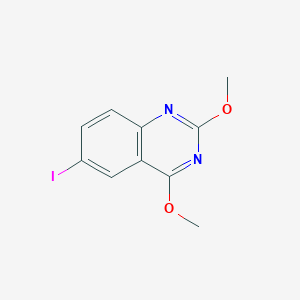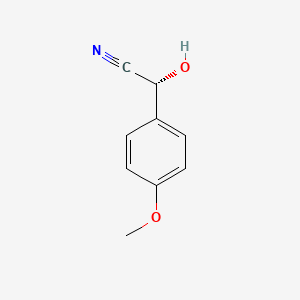
2,9-Dimethyl-1,10-phenanthroline-5,6-dione
Übersicht
Beschreibung
2,9-Dimethyl-1,10-phenanthroline-5,6-dione is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 2 and 9 positions and two ketone groups at the 5 and 6 positions on the phenanthroline ring. It is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-1,10-phenanthroline-5,6-dione can be synthesized through a multi-step process. One common method involves the reaction of 1,10-phenanthroline with bromine in the presence of sulfuric acid and nitric acid. The reaction mixture is heated to 80°C and then cooled to room temperature. The resulting product is extracted with chloroform and recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 1,10-phenanthroline-5,6-dione, 2,9-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methyl groups at the 2 and 9 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and Grignard reagents.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-1,10-phenanthroline-5,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound and its metal complexes have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,10-phenanthroline-5,6-dione, 2,9-dimethyl- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s redox properties also play a role in its mechanism of action, particularly in catalytic and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound without the ketone and methyl groups.
9,10-Phenanthrenequinone: A similar compound with quinone groups at the 9 and 10 positions.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups at the 4 and 7 positions.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline-5,6-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its redox activity make it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPNEVIDUOCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445096 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102331-54-4 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)






![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)


